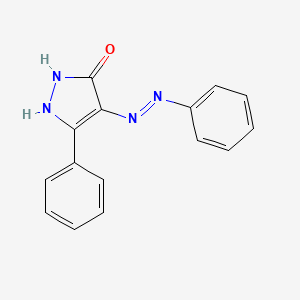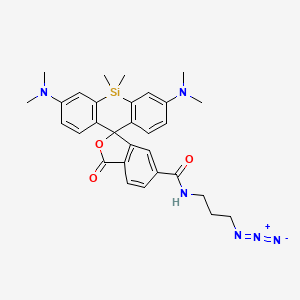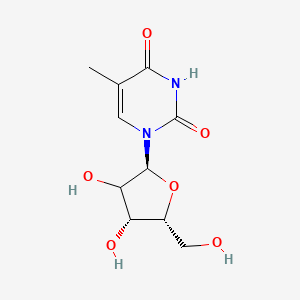
L-Asparagine-1,2,3,4-13C4 (monohydrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Asparagine-1,2,3,4-13C4 (monohydrate) is a stable isotope-labeled compound of L-Asparagine, a non-essential amino acid. This compound is specifically labeled with carbon-13 at the 1, 2, 3, and 4 positions, making it useful in various scientific research applications. L-Asparagine plays a crucial role in the metabolic control of cell functions in nerve and brain tissue .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Asparagine-1,2,3,4-13C4 (monohydrate) involves the incorporation of carbon-13 isotopes into the L-Asparagine molecule. This can be achieved through chemical synthesis using labeled precursors. The reaction conditions typically involve the use of labeled carbon sources and specific catalysts to ensure the incorporation of the isotopes at the desired positions .
Industrial Production Methods: Industrial production of L-Asparagine-1,2,3,4-13C4 (monohydrate) involves large-scale synthesis using labeled carbon sources. The process includes purification steps to ensure the high isotopic purity of the final product. The compound is then crystallized to obtain the monohydrate form .
Chemical Reactions Analysis
Types of Reactions: L-Asparagine-1,2,3,4-13C4 (monohydrate) can undergo various chemical reactions, including:
Oxidation: Conversion to aspartic acid.
Reduction: Formation of asparaginol.
Substitution: Formation of derivatives by substituting the amide group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Aspartic acid.
Reduction: Asparaginol.
Substitution: Various substituted asparagine derivatives.
Scientific Research Applications
L-Asparagine-1,2,3,4-13C4 (monohydrate) has several scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of asparagine metabolism.
Biology: Employed in studies of protein synthesis and degradation, as well as in the investigation of amino acid transport mechanisms.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs containing asparagine.
Industry: Applied in the production of labeled proteins and peptides for research and diagnostic purposes.
Mechanism of Action
L-Asparagine-1,2,3,4-13C4 (monohydrate) exerts its effects by participating in the metabolic pathways of asparagine. The labeled carbon atoms allow researchers to track the compound’s incorporation into proteins and other biomolecules. The primary molecular target is asparagine synthase, which catalyzes the conversion of aspartic acid to asparagine. This process is crucial for the synthesis of proteins and the regulation of nitrogen metabolism .
Comparison with Similar Compounds
L-Asparagine monohydrate: The non-labeled form of L-Asparagine.
L-Asparagine-13C4 monohydrate: Labeled with carbon-13 at different positions.
L-Asparagine-13C4,15N2,d3 monohydrate: Labeled with carbon-13, nitrogen-15, and deuterium.
Uniqueness: L-Asparagine-1,2,3,4-13C4 (monohydrate) is unique due to its specific labeling at the 1, 2, 3, and 4 positions with carbon-13. This precise labeling allows for detailed metabolic studies and provides insights into the specific pathways and mechanisms involving asparagine. The compound’s high isotopic purity and stability make it a valuable tool in various research fields .
Properties
Molecular Formula |
C4H8N2O3 |
|---|---|
Molecular Weight |
136.09 g/mol |
IUPAC Name |
(2S)-2,4-diamino-4-oxo(1,2,3,4-13C4)butanoic acid |
InChI |
InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1/i1+1,2+1,3+1,4+1 |
InChI Key |
DCXYFEDJOCDNAF-UVYXLFMMSA-N |
Isomeric SMILES |
[13CH2]([13C@@H]([13C](=O)O)N)[13C](=O)N |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,4aR,8R,9S,11aS,11bR)-8-(hydroxymethyl)-4,4,8,11b-tetramethyl-1,2,3,4a,5,6,9,10,11,11a-decahydrocyclohepta[a]naphthalene-3,9-diol](/img/structure/B12389045.png)
![N-{1-[(1s)-3-(Dimethylamino)-1-Phenylpropyl]-1h-Pyrazol-4-Yl}-6,6-Dimethyl-4,5,6,7-Tetrahydro-1h-Indazole-3-Carboxamide](/img/structure/B12389046.png)
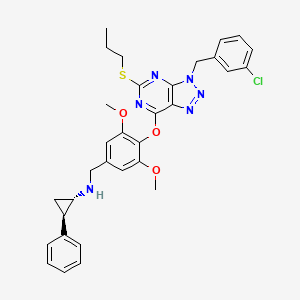
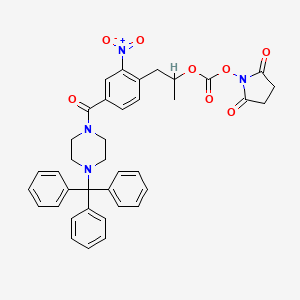
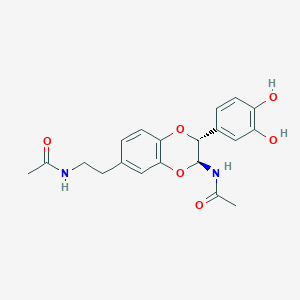
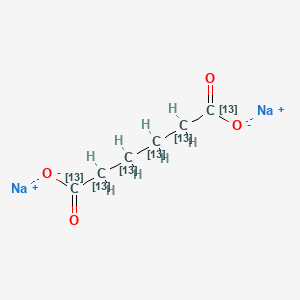
![[(1R,2R,4R,7R,9S,10E,13R,15S,16S)-16-hydroxy-11-(hydroxymethyl)-1,2,4,7,8,8,9,15-octamethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12389098.png)
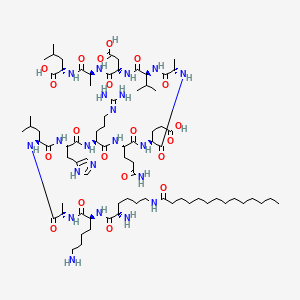
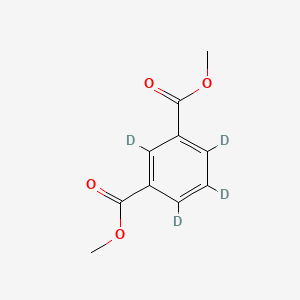
![dipotassium;[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl phosphate](/img/structure/B12389111.png)

